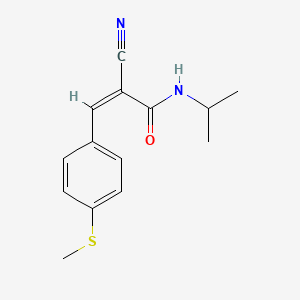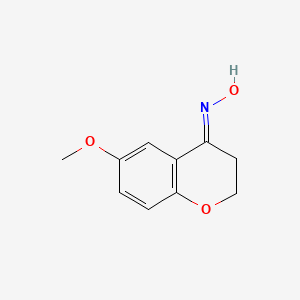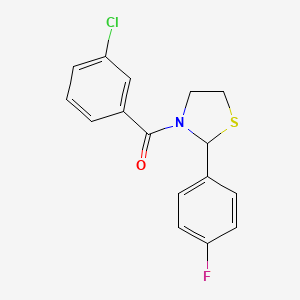
(3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It also contains 3-chlorophenyl and 4-fluorophenyl groups.Chemical Reactions Analysis
Thiazolidine motifs, like the one in this compound, are used as vehicles in the synthesis of valuable organic combinations . They are used in various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as mitogen-activated protein kinase 1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone . These factors can include the pH of the environment, the presence of other molecules, and the temperature, among others.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, making it a useful tool for researchers studying bacterial infections. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Future Directions
There are several future directions for research involving (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone. One potential area of study is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for the treatment of bacterial infections and cancer.
Synthesis Methods
(3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the cyclization of the intermediate with phosphorus oxychloride.
Scientific Research Applications
(3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone has shown promising results in various scientific research applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(3-chlorophenyl)-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-13-3-1-2-12(10-13)15(20)19-8-9-21-16(19)11-4-6-14(18)7-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJJTUTHAITBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
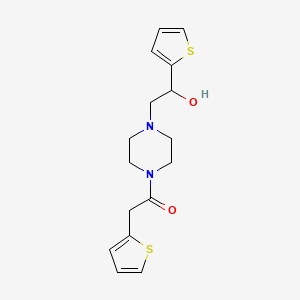
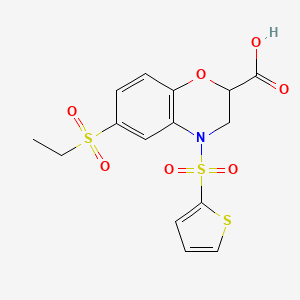
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

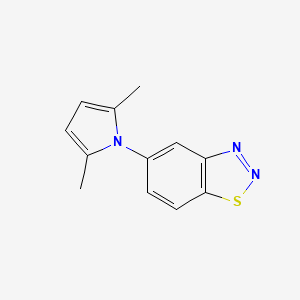
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
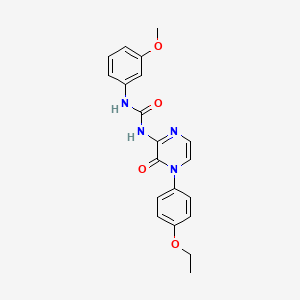

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
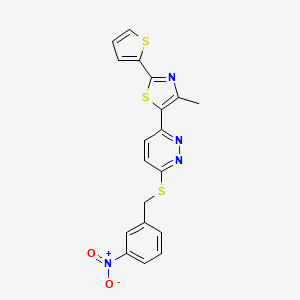
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
